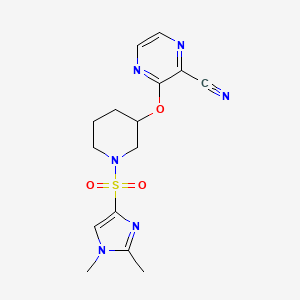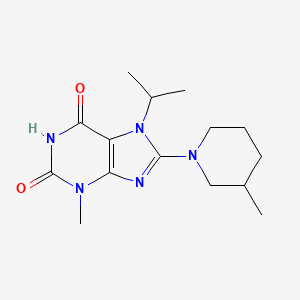
2-(4-fluorophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(4-fluorophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide" is a derivative of acetamide with potential pharmacological properties. It is structurally related to various other acetamide derivatives that have been studied for their biological activities, such as analgesic, anti-inflammatory, and antiproliferative effects. These compounds typically feature a substituted phenyl group and a quinoline or dihydroquinoline moiety, which are believed to contribute to their biological activities.
Synthesis Analysis
The synthesis of related acetamide derivatives often involves multi-step reactions including advanced techniques such as Sonogashira cross-coupling, as seen in the synthesis of N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide . This method could potentially be adapted for the synthesis of "2-(4-fluorophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide" by choosing appropriate starting materials and reaction conditions to introduce the 4-fluorophenyl group and the tetrahydroquinolin-6-yl moiety.
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be characterized using various spectroscopic techniques such as FT-IR, FT-Raman, NMR, and mass spectrometry . These methods provide information about the functional groups present and the overall molecular conformation. Density Functional Theory (DFT) calculations can also be used to predict vibrational wavenumbers and compare them with experimental values, as well as to investigate molecular electrostatic potential and frontier molecular orbitals .
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions depending on their functional groups. The presence of a phenyl ring and a quinoline moiety suggests potential for electrophilic substitution reactions and interactions with biological macromolecules. Molecular docking studies can be used to predict the binding affinity of these compounds to target proteins, such as the BRCA2 complex, which may suggest inhibitory activity against certain biological pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, including solubility, melting point, and stability, are influenced by their molecular structure. Substituents on the phenyl ring and modifications to the quinoline core can affect these properties and, consequently, the pharmacokinetic profile of the compounds. For instance, the introduction of a gem-dimethyl group on a morpholin-2-one core improved plasmatic stability while maintaining biological activity . Similar strategies could be employed to optimize the properties of "2-(4-fluorophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide" for potential therapeutic use.
Relevant Case Studies
Case studies involving similar compounds have demonstrated significant biological activities. For example, certain N-(substituted phenyl)acetamide derivatives showed antiproliferative activities against various human cancer cell lines, with one compound being particularly active against nasopharyngeal carcinoma cells . Another study reported analgesic and anti-inflammatory activities for a series of acetamide derivatives, with some showing comparable activity to standard drugs . These findings suggest that "2-(4-fluorophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide" may also possess promising pharmacological properties worthy of further investigation.
Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-inflammatory Activities : A study by Alagarsamy et al. (2015) explored the synthesis of novel acetamides, including quinazolinyl acetamides, for their analgesic and anti-inflammatory activities. They found that these compounds exhibited potent analgesic and anti-inflammatory effects, with one compound showing higher potency than the reference standard diclofenac sodium (Alagarsamy et al., 2015).
Anticancer Activities : Hassan et al. (2021) synthesized a series of acetamide derivatives that exhibited significant anticancer activities. They identified two compounds with promising antiproliferative effects, comparable to existing cancer treatments (Hassan et al., 2021).
Antifungal Agents : Bardiot et al. (2015) identified acetamide derivatives as potent antifungal agents, particularly against Candida and Aspergillus species. They noted improvements in plasmatic stability while maintaining antifungal activity (Bardiot et al., 2015).
Structural Analysis : Research by Kido et al. (1994) and Ullah et al. (2021) contributed to the understanding of the structural aspects of related acetamide compounds, which is crucial for their application in drug design (Kido et al., 1994) (Ullah et al., 2021).
Synthesis Techniques : Several studies have focused on improving the synthesis techniques for related acetamide compounds. This includes work by Wenpeng et al. (2014) and Durgadas et al. (2013), who developed new synthetic routes and characterized the structures of novel compounds (Wenpeng et al., 2014) (Durgadas et al., 2013).
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c18-13-4-1-11(2-5-13)9-17(22)19-14-6-7-15-12(10-14)3-8-16(21)20-15/h1-2,4-7,10H,3,8-9H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPTXMUCYIKWHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-phenyl-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)prop-2-en-1-one](/img/structure/B3009407.png)

![N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B3009411.png)
![3-((4-fluorophenyl)sulfonyl)-1-(2-hydroxyethyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B3009412.png)
![1-[(2,4-Dichlorophenyl)methyl]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3009414.png)



![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B3009422.png)
![N-[6-[(2-Methylphenyl)methylsulfanyl]pyrimidin-4-yl]prop-2-enamide](/img/structure/B3009423.png)

![1-(4-fluorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B3009426.png)

![N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B3009429.png)